BenchChemオンラインストアへようこそ!

4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid

Forced Degradation Hydrolysis Stability-Indicating Methods

4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (CAS 641569-94-0), formally designated Nilotinib EP Impurity D, is a pharmacopoeial reference standard (Ph. Eur.

Molecular Formula C17H14N4O2
Molecular Weight 306.32 g/mol
CAS No. 641569-94-0
Cat. No. B1310472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid
CAS641569-94-0
Molecular FormulaC17H14N4O2
Molecular Weight306.32 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)O)NC2=NC=CC(=N2)C3=CN=CC=C3
InChIInChI=1S/C17H14N4O2/c1-11-4-5-12(16(22)23)9-15(11)21-17-19-8-6-14(20-17)13-3-2-7-18-10-13/h2-10H,1H3,(H,22,23)(H,19,20,21)
InChIKeyLDLZPHLSVKGFSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nilotinib EP Impurity D (CAS 641569-94-0) – Baseline Characterization for Regulated Pharma QC & ANDA Procurement


4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (CAS 641569-94-0), formally designated Nilotinib EP Impurity D, is a pharmacopoeial reference standard (Ph. Eur. monograph 2993) representing the carboxylic acid hydrolysis product of the BCR-ABL tyrosine kinase inhibitor nilotinib [1]. The compound possesses a molecular formula of C₁₇H₁₄N₄O₂ and a monoisotopic mass of 306.11 g/mol, arising through acid-catalysed hydrolysis of the nilotinib core [2]. It is supplied as a solid, typically at ≥95–99% purity (HPLC), and is employed as a system-suitability marker and quantification reference in stability-indicating HPLC/UPLC methods for nilotinib drug substance and finished dosage forms. As a chromatographically resolved, structurally characterised degradation product, it is a critical reference material for method validation (AMV), quality-control (QC) release testing, and ANDA regulatory submissions.

Why Nilotinib EP Impurity D Cannot Be Replaced by Other Nilotinib Impurities in Quantitative Analytical Workflows


Impurity D is not an interchangeable member of the nilotinib impurity panel. It is the sole carboxylic acid hydrolysis product (DP-1) generated under acidic forced-degradation conditions, whereas Impurity A (DP-2) is the base-hydrolysis amine fragment and Impurity F/G are oxidative N-oxide species [1]. Consequently, Impurity D exhibits a distinct m/z of 307.13 ([M+H]⁺), a unique relative retention time (RRT) of approximately 1.21 versus nilotinib, and a specific UV absorption maximum at 250 nm that differ from impurities A, B, C, E, F, or G [2][3]. Substituting Impurity D with another nilotinib-related substance in a validated method will alter chromatographic resolution (Rs), linearity, and limit-of-quantification (LOQ) performance, rendering the method non-compliant with ICH Q2(R1) and pharmacopoeial system-suitability criteria. The compound's identity as an EP-designated reference standard further mandates its exclusive use in regulatory-facing ANDA submissions, where traceability to the Ph. Eur. monograph must be demonstrated [4].

Quantitative Differentiation of 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic Acid Against Nilotinib Impurity Panel


Acid-Specific Degradation Pathway: Impurity D as the Sole Carboxylic Acid Hydrolysis Product (DP-1)

Under acidic forced-degradation conditions (HCl-mediated hydrolysis), nilotinib hydrochloride generates a single major degradation product, DP-1, identified as 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (EP Impurity D) with a monoisotopic mass of 306.11 g/mol and empirical formula C₁₇H₁₄N₄O₂ [1]. In contrast, basic hydrolysis yields DP-2 (Impurity A, 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline, 241.08 g/mol), and oxidative degradation produces DP-3 (N-oxide species, 545.18 g/mol). The percentage degradation of nilotinib hydrochloride under acidic stress was 8.92%, markedly lower than the 18.35% observed under alkaline stress, indicating a slower but highly specific hydrolysis route that must be monitored with a dedicated reference standard rather than a generic impurity marker [2].

Forced Degradation Hydrolysis Stability-Indicating Methods

Chromatographic Resolution from Nilotinib: Relative Retention Time and System Suitability

In a validated stability-indicating RP-HPLC method, Impurity D (designated 'Acid impurity – imp-II') elutes at 8.96 min with a relative retention time (RRT) of 1.21 versus the nilotinib API peak (7.40 min, RRT 1.00), achieving resolution (Rs) > 2.0 from nilotinib and from the adjacent Impurity I peak (RRT 0.58) [1]. By comparison, Impurity A (Impurity B in EP nomenclature) elutes at an RRT of approximately 0.2–0.3, and Impurity E, F, G co-elute close to the main peak (RRT 1.03–1.09) [2]. The acid impurity (Impurity D) exhibits baseline separation from both the parent drug and the early-eluting amine impurities, enabling its use as a resolution marker in system suitability testing.

HPLC Relative Retention Time System Suitability

Mass Spectrometric Identification: Distinct m/z 307.13 Enables Selective Detection in LC-MS Workflows

The protonated molecular ion [M+H]⁺ of Impurity D is observed at m/z 307.13, which is uniquely associated with the carboxylic acid hydrolysis product and is chemically distinct from other nilotinib-related impurities [1]. Key comparators include the parent nilotinib (m/z 564.16), the amine impurity Impurity A/Impurity I (m/z 530.19), the amide impurity (Impurity III, m/z 305.13), and the N-oxide impurity (Impurity IV, m/z 544.22) [1]. The mass difference of +2.0 Da between Impurity D (m/z 307.13) and the amide impurity (m/z 305.13), despite their structural similarity, provides a definitive mass-resolved identification marker when using high-resolution mass spectrometry (HRMS). In forced-degradation LC-MS, Impurity D was the sole species detected with m/z 306.11 (neutral monoisotopic mass) under acidic conditions, confirming its origin as the hydrolytic cleavage product at the amide bond [2].

LC-MS Mass Spectrometry Impurity Profiling

Method Validation Performance: LOD, LOQ, and Recovery for Impurity D in Stability-Indicating Methods

In a fully validated RP-HPLC stability-indicating method, Impurity D (quantified as Impurity II – Acid impurity) demonstrated a limit of detection (LOD) of 0.005 ppm (0.01% w/w relative to the test concentration) and a limit of quantification (LOQ) of 0.014 ppm (0.04% w/w), with recovery in the range of 96.8–99.4% across the linearity range of 0.04–3.0 ppm [1]. For comparison, Impurity I (amine) exhibited an LOD of 0.014 ppm and LOQ of 0.042 ppm; Impurity III (amide) showed LOD 0.016 ppm, LOQ 0.048 ppm; and Impurity IV (N-oxide) showed LOD 0.03 ppm, LOQ 0.09 ppm [1]. The UPLC orthogonal method similarly achieved a resolution >2.0 between nilotinib and all four process-related impurities, with correlation coefficient r > 0.999 across the validated range [2].

Method Validation LOD/LOQ ICH Q2(R1)

Pharmacopoeial Designation and Regulatory Traceability: EP Reference Standard Status

4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is explicitly listed as Nilotinib EP Impurity D in the European Pharmacopoeia monograph for Nilotinib Hydrochloride Monohydrate (2993) [1]. Unlike Impurities E, F, and G, which are classified as unspecified related substances with a reporting threshold of 0.10% each, Impurity D is a specified, identified degradation product with its own dedicated chemical name, structure, and CAS registry number (641569-94-0) [1]. The compound is designated as a carboxy impurity formed via amide hydrolysis and is required as a reference standard for system suitability testing and quantitative determination in ANDA submissions. Pharmacopoeial reference standards for Impurity D are supplied with detailed characterization data compliant with ISO 17034 and EDQM guidelines, including certificate of analysis providing purity assignment, water content, and residual solvent data [2].

European Pharmacopoeia Reference Standard ANDA

Purity and Physical Specification: Vendor-Supplied Differentiation for Quantitative Reference Use

Commercially, 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is available at two predominant purity grades: ≥95% (HPLC), melting point >257 °C (dec.), supplied by multiple vendors for general analytical use ; and ≥99% (HPLC), melting point 268–271 °C, supplied as a powder for high-precision quantification . The 99% grade offers a 4-percentage-point purity advantage over the 95% grade, translating to approximately 4% lower correction-factor uncertainty when preparing stock solutions for impurity quantification at the 0.10% reporting-threshold level. The MDL registry number MFCD11521324 and molecular weight of 306.32 g/mol are cross-referenced across both grades, and the compound requires protected storage (inert atmosphere, 2–8 °C, dark) due to its carboxylic acid functionality .

Reference Standard Purity Procurement Specification

Procurement-Validated Application Scenarios for 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic Acid (Nilotinib EP Impurity D)


Stability-Indicating HPLC/UPLC Method Development and System Suitability Testing for Nilotinib API and Dosage Forms

Impurity D serves as the acid-degradation reference marker in stability-indicating methods. Its distinct RRT of 1.21 and resolution >2.0 from nilotinib make it an ideal system-suitability check for column performance and mobile-phase integrity prior to batch release testing [1]. Use of the 99% purity grade ensures accurate preparation of the resolution solution at the reporting-threshold concentration (0.10% w/w relative to nilotinib test concentration) as prescribed by ICH Q3B guidelines [2].

ANDA Regulatory Submission: Impurity Profiling and Method Validation for Generic Nilotinib Capsules

As a Ph. Eur.-specified identified impurity with CAS 641569-94-0, Impurity D must be individually quantified in the related-substances test. The validated LOD (0.005 ppm) and LOQ (0.014 ppm) demonstrated for this compound enable detection well below the ICH identification threshold (0.10%), allowing ANDA filers to report with statistical confidence [1]. Regulatory submissions require the use of an EP-traceable reference standard with a valid certificate of analysis; procurements should specify 'Nilotinib EP Impurity D' rather than a generic 'nilotinib impurity' to ensure pharmacopoeial traceability [3].

Forced Degradation and Stress Testing for Nilotinib Drug Product Shelf-Life Studies

Impurity D is the sole acid-hydrolysis degradation product generated under ICH Q1A(R2) forced-degradation protocols, with 8.92% nilotinib degradation observed under acidic stress [1]. Quantitative monitoring of Impurity D formation under accelerated stability conditions (40 °C/75% RH over 6 months) using a validated HPLC method allows precise degradation-rate modelling and shelf-life extrapolation, which is a core requirement of the drug-product stability section in ANDA dossiers [2].

LC-MS/MS Genotoxic Impurity Screening and Nitrosamine Risk Assessment

The unique m/z 307.13 of Impurity D, combined with its carboxylic acid functionality, enables selective MRM-based quantification in complex nilotinib matrices without interference from co-eluting process impurities (e.g., Impurities E, F, G with near-unity RRTs). This is of heightened relevance in the context of nitrosamine risk assessments, where the secondary amine moiety of Impurity D represents a potential nitrosation substrate; the N-nitroso derivative of Impurity D has been synthesised and characterised as a distinct reference standard [1].

Quote Request

Request a Quote for 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.